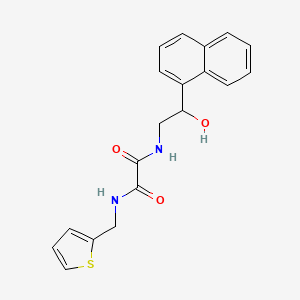
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives, including those similar to 1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(thiazol-2-yl)urea, involves multi-step reactions starting from specific heterocyclic amines or isocyanates. For example, a synthetic approach for related compounds entails reactions of heterocyclic amino compounds with various isocyanates under controlled conditions, often involving microwave irradiation to enhance reaction rates and yields (Li & Chen, 2008; Zhang et al., 2019). These methods underscore the importance of selecting appropriate starting materials and conditions to achieve the desired urea derivatives.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by X-ray crystallography, NMR, and other spectroscopic techniques. These analyses reveal the planar nature of the urea scaffold and the spatial orientation of substituents, which are crucial for understanding the compound's reactivity and interactions. For instance, studies on similar compounds have shown that the urea group can engage in intramolecular and intermolecular hydrogen bonding, influencing the compound's conformation and stability (Song et al., 2008).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including interactions with amines, isocyanates, and other reagents, leading to a wide range of products. These reactions are often utilized to introduce functional groups or to modify the compound's structure for specific applications. The reactivity can be tailored by adjusting the substituents on the urea nitrogen atoms or by exploiting the compound's ability to form hydrogen bonds (Corbin et al., 2001).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are determined by its molecular structure. The presence of heteroatoms and the ability to form hydrogen bonds can significantly affect these properties, influencing the compound's behavior in different environments and its suitability for various applications (Saraçoǧlu & Cukurovalı, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with biological targets, are closely related to the compound's structure. For instance, the electron-donating or withdrawing nature of the substituents on the thiazole and pyridine rings can modulate the compound's nucleophilic or electrophilic character, affecting its biological activity and potential as a pharmaceutical agent (Abbasi et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Urea derivatives, including thiazolyl ureas, have been synthesized and evaluated for their biological activities. For instance, Shankar et al. (2017) synthesized novel thiazol-2-yl urea derivatives and assessed their anti-microbial activity and cytotoxicity. These compounds showed promising anti-microbial activity against various bacterial and fungal pathogens, and some exhibited significant cytotoxicity against cancer cell lines, highlighting their potential as leads for developing new therapeutic agents (Shankar et al., 2017).
Propiedades
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-12(17-13-15-3-4-19-13)16-7-9-5-11(8-14-6-9)10-1-2-10/h3-6,8,10H,1-2,7H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGIHYFVHGANEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

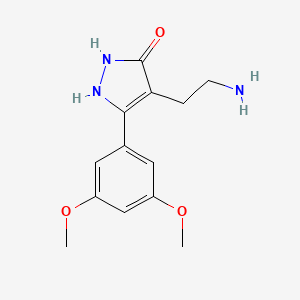
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2485313.png)
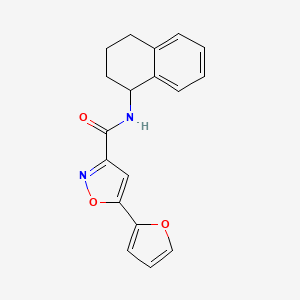
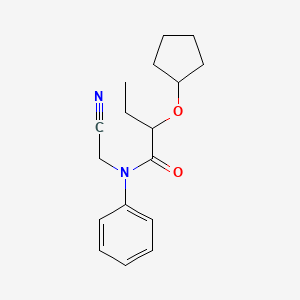
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2485319.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2485320.png)

![7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2485323.png)
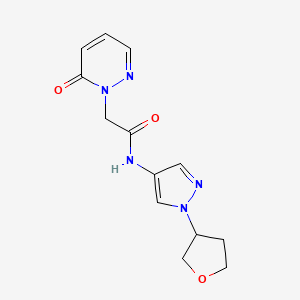
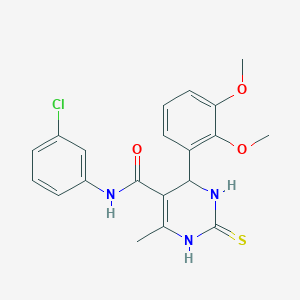
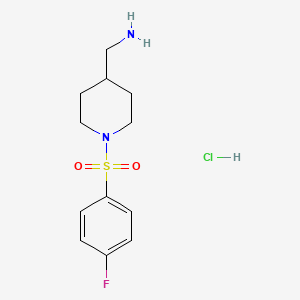
![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2485330.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2485332.png)
